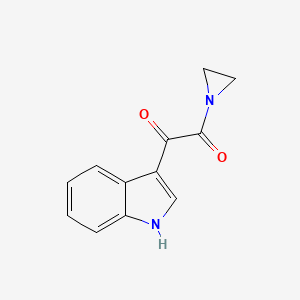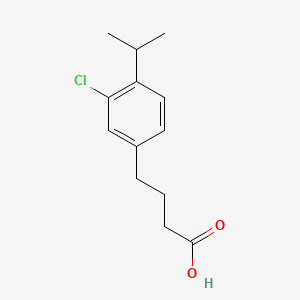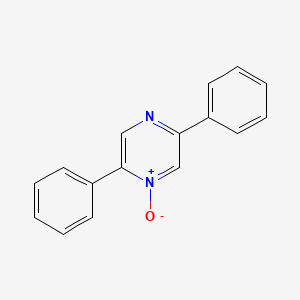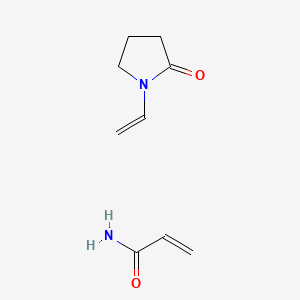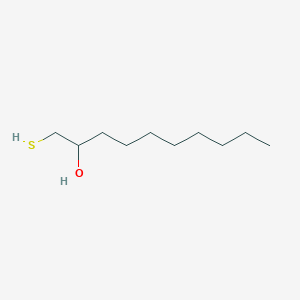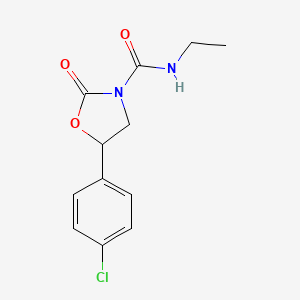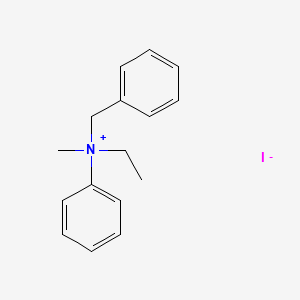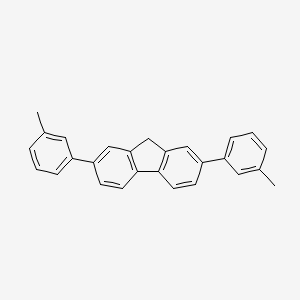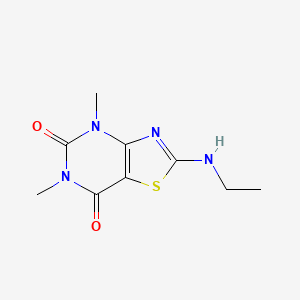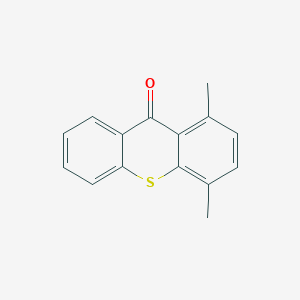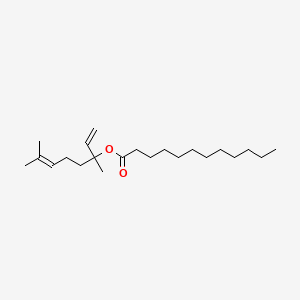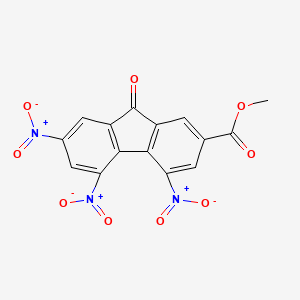
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C15H7N3O9 It is known for its complex structure, which includes multiple nitro groups and a fluorene backbone
Vorbereitungsmethoden
The synthesis of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves nitration reactions. The process begins with the fluorene core, which undergoes nitration to introduce nitro groups at specific positions. The carboxylate ester is then formed through esterification reactions. Industrial production methods may involve the use of nitric acid and sulfuric acid as nitrating agents, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using strong oxidizing agents.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. .
Wissenschaftliche Forschungsanwendungen
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a component in certain chemical processes
Wirkmechanismus
The mechanism of action of Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with molecular targets through its nitro groups and fluorene core. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable complexes with other molecules is central to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds, such as:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: This compound has a similar fluorene backbone but differs in the position and number of nitro groups.
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid 2-methoxy-ethyl ester: This compound has a different ester group, which affects its chemical properties and applications.
9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid: This compound includes a benzylidene group, adding complexity to its structure and reactivity
Eigenschaften
CAS-Nummer |
24867-49-0 |
|---|---|
Molekularformel |
C15H7N3O9 |
Molekulargewicht |
373.23 g/mol |
IUPAC-Name |
methyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C15H7N3O9/c1-27-15(20)6-2-8-12(10(3-6)17(23)24)13-9(14(8)19)4-7(16(21)22)5-11(13)18(25)26/h2-5H,1H3 |
InChI-Schlüssel |
DFADUPJBRSNKRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


